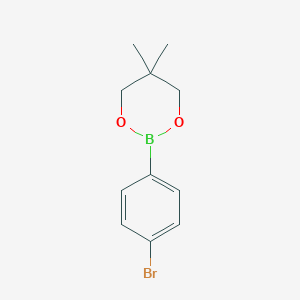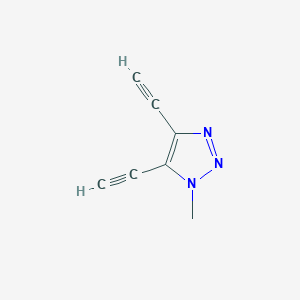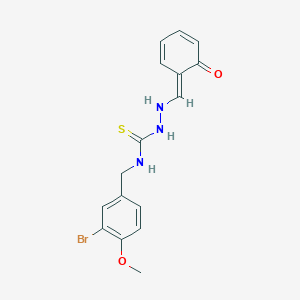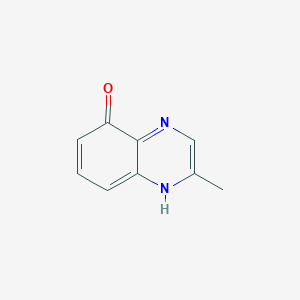![molecular formula C10H21NO4 B068868 Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate CAS No. 194094-87-6](/img/structure/B68868.png)
Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate, commonly known as tert-butyl carbamate, is a chemical compound that has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Aplicaciones Científicas De Investigación
Tert-butyl carbamate has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, tert-butyl carbamate has been used as a protecting group for the synthesis of various pharmaceuticals such as carbamate prodrugs. In materials science, tert-butyl carbamate has been used as a building block for the synthesis of various polymers and dendrimers. In organic synthesis, tert-butyl carbamate has been used as a reagent for the synthesis of various organic compounds such as amides and ureas.
Mecanismo De Acción
The mechanism of action of tert-butyl carbamate is not well understood. However, it is believed that tert-butyl carbamate acts as a protecting group by blocking the reactive sites of a molecule and protecting it from unwanted reactions. In medicinal chemistry, tert-butyl carbamate is used as a protecting group for the synthesis of various pharmaceuticals such as carbamate prodrugs. In organic synthesis, tert-butyl carbamate is used as a reagent for the synthesis of various organic compounds such as amides and ureas.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of tert-butyl carbamate are not well understood. However, it has been reported that tert-butyl carbamate is non-toxic and does not have any significant effects on the human body. In addition, tert-butyl carbamate is stable under various conditions and does not decompose easily.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tert-butyl carbamate in lab experiments include its stability, non-toxicity, and ease of synthesis. In addition, tert-butyl carbamate can be easily removed from a molecule using mild conditions such as acid or base treatment. The limitations of using tert-butyl carbamate in lab experiments include its potential interference with other reactions and the need for additional steps for the removal of the protecting group.
Direcciones Futuras
There are several future directions for the research on tert-butyl carbamate. One potential direction is the development of new methods for the synthesis of tert-butyl carbamate that are more efficient and environmentally friendly. Another potential direction is the exploration of new applications of tert-butyl carbamate in various fields such as medicinal chemistry, materials science, and organic synthesis. Finally, the mechanism of action of tert-butyl carbamate needs to be further elucidated to better understand its potential applications.
Métodos De Síntesis
Tert-butyl carbamate can be synthesized using various methods such as the reaction of tert-butyl isocyanate with alcohols or the reaction of tert-butyl amine with carbon dioxide. The most commonly used method for the synthesis of tert-butyl carbamate involves the reaction of tert-butyl isocyanate with 2,2-dimethoxypropane in the presence of a catalyst such as triethylamine. This reaction results in the formation of tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate.
Propiedades
Número CAS |
194094-87-6 |
|---|---|
Nombre del producto |
Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate |
Fórmula molecular |
C10H21NO4 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate |
InChI |
InChI=1S/C10H21NO4/c1-7(8(13-5)14-6)11-9(12)15-10(2,3)4/h7-8H,1-6H3,(H,11,12)/t7-/m1/s1 |
Clave InChI |
PKDBFOJAVKMLNU-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C(OC)OC)NC(=O)OC(C)(C)C |
SMILES |
CC(C(OC)OC)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(OC)OC)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, (2,2-dimethoxy-1-methylethyl)-, 1,1-dimethylethyl ester, (R)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)



